1-(azetidin-3-yl)-4-phenyl-1H-1,2,3-triazole hydrochloride
CAS No.: 1461713-51-8
Cat. No.: VC2967285
Molecular Formula: C11H13ClN4
Molecular Weight: 236.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1461713-51-8 |
|---|---|
| Molecular Formula | C11H13ClN4 |
| Molecular Weight | 236.7 g/mol |
| IUPAC Name | 1-(azetidin-3-yl)-4-phenyltriazole;hydrochloride |
| Standard InChI | InChI=1S/C11H12N4.ClH/c1-2-4-9(5-3-1)11-8-15(14-13-11)10-6-12-7-10;/h1-5,8,10,12H,6-7H2;1H |
| Standard InChI Key | BJHCRURCMQOPID-UHFFFAOYSA-N |
| SMILES | C1C(CN1)N2C=C(N=N2)C3=CC=CC=C3.Cl |
| Canonical SMILES | C1C(CN1)N2C=C(N=N2)C3=CC=CC=C3.Cl |
Introduction
Chemical Structure and Properties
1-(azetidin-3-yl)-4-phenyl-1H-1,2,3-triazole hydrochloride consists of three main structural components: an azetidine ring (a four-membered cyclic amine), a 1,2,3-triazole ring (a five-membered aromatic heterocycle containing three adjacent nitrogen atoms), and a phenyl group attached to the 4-position of the triazole ring. The nitrogen at position 1 of the triazole is directly connected to the carbon at position 3 of the azetidine ring, creating a distinctive molecular architecture .
The physical and chemical properties of 1-(azetidin-3-yl)-4-phenyl-1H-1,2,3-triazole hydrochloride are summarized in Table 1:
The compound's structure features a high degree of nitrogen content, which contributes to its basic properties. The presence of the hydrochloride salt form enhances solubility in polar solvents and improves stability during storage and handling . The triazole ring provides rigidity to the molecular framework, while the azetidine moiety introduces conformational flexibility that can be advantageous for binding to biological targets.
Synthesis Methods
The synthesis of 1-(azetidin-3-yl)-4-phenyl-1H-1,2,3-triazole hydrochloride typically involves multiple steps combining various synthetic strategies. Several approaches have been documented in the literature:
Formation of Azetidine and Triazole Rings
The azetidine ring can be synthesized through the aza Paternò–Büchi reaction, which involves the [2+2] photocycloaddition of an imine and an alkene. This reaction forms the four-membered nitrogen-containing ring that serves as one of the core structures of the target compound.
The triazole ring is commonly formed via the Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. This reaction is particularly effective for creating the 1,2,3-triazole moiety with high regioselectivity and yield.
Cu-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The Cu-catalyzed azide-alkyne cycloaddition (CuAAC) reaction represents an efficient method for the formation of 1,2,3-triazole rings and is widely employed in the synthesis of compounds like 1-(azetidin-3-yl)-4-phenyl-1H-1,2,3-triazole hydrochloride. This approach allows for the efficient and regioselective formation of triazole rings, which are crucial structural elements for enhancing biological activity.
Coupling of Azetidine and Triazole Rings
The coupling of the azetidine and triazole rings is typically achieved through nucleophilic substitution reactions. In this process, the nitrogen of the azetidine acts as a nucleophile and attacks the appropriate position of a pre-formed triazole derivative, or alternatively, an azetidine derivative with a suitable functional group undergoes cycloaddition with azide compounds to form the triazole ring.
Industrial Production Methods
Industrial production of 1-(azetidin-3-yl)-4-phenyl-1H-1,2,3-triazole hydrochloride involves optimization of the synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography. The final step typically involves treatment with hydrochloric acid to form the hydrochloride salt, which improves stability and solubility characteristics.
Chemical Reactions
1-(azetidin-3-yl)-4-phenyl-1H-1,2,3-triazole hydrochloride can participate in various chemical reactions due to its heterocyclic nature and the presence of multiple reactive sites. Understanding these reactions is crucial for developing derivatives with enhanced biological activities and for exploring structure-activity relationships.
Oxidation Reactions
The compound can undergo oxidation using various oxidizing agents, including hydrogen peroxide and potassium permanganate. These reactions typically target the azetidine ring, which contains relatively reactive C-H bonds. Oxidation may lead to the formation of hydroxylated derivatives or open-ring products depending on the conditions employed.
Reduction Reactions
Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride. These reactions primarily affect the triazole ring, potentially leading to the formation of partially reduced heterocycles or, under more forcing conditions, complete ring opening.
Substitution Reactions
Both nucleophilic and electrophilic substitution reactions can occur at various positions of the molecule:
-
The azetidine ring can undergo ring-opening reactions with strong nucleophiles.
-
The triazole ring can participate in electrophilic aromatic substitution reactions, although these typically require harsh conditions due to the electron-deficient nature of this heterocycle.
-
The phenyl group can undergo typical aromatic substitution reactions, providing a site for introducing additional functional groups.
Salt Formation and Acid-Base Reactions
As a hydrochloride salt, the compound can participate in acid-base reactions . Treatment with bases can generate the free base form, while reaction with different acids can produce alternative salt forms with potentially different physicochemical properties.
Biological Activities
Antitumor Activity
1-(azetidin-3-yl)-4-phenyl-1H-1,2,3-triazole hydrochloride has demonstrated significant antitumor properties in various in vitro studies. The compound has been tested against multiple cancer cell lines, showing promising cytotoxic effects.
Table 2 summarizes the antitumor activity data for 1-(azetidin-3-yl)-4-phenyl-1H-1,2,3-triazole hydrochloride against different cancer cell lines:
| Cancer Cell Line | IC₅₀ Value (µM) | Reference |
|---|---|---|
| HepG2 (human liver cancer) | 12.22 | |
| HCT116 (human colon cancer) | 14.16 | |
| MCF7 (human breast adenocarcinoma) | 14.64 |
The mechanism underlying the antitumor activity of this compound is believed to involve the disruption of microtubule dynamics and induction of apoptosis in cancer cells. The azetidine moiety enhances interaction with cellular targets, potentially leading to increased efficacy against tumor growth. Furthermore, structure-activity relationship studies have indicated that derivatives with electron-donating groups show enhanced cytotoxicity compared to those with electron-withdrawing groups.
Other Biological Activities
Beyond its antitumor properties, 1-(azetidin-3-yl)-4-phenyl-1H-1,2,3-triazole hydrochloride exhibits a range of other biological activities that make it a versatile compound for drug development research:
Antimicrobial Activity
The compound has been investigated for potential antimicrobial properties. The triazole functionality is known to confer antimicrobial activity to various molecules, and when combined with the azetidine ring, it may produce compounds with enhanced activity against bacterial pathogens.
Anti-inflammatory Activity
Studies have explored the anti-inflammatory potential of 1-(azetidin-3-yl)-4-phenyl-1H-1,2,3-triazole hydrochloride. The compound's structural features allow it to potentially interact with targets involved in inflammatory pathways, making it a candidate for anti-inflammatory drug development.
Enzyme Inhibition
Compounds containing the 1,2,3-triazole moiety, such as 1-(azetidin-3-yl)-4-phenyl-1H-1,2,3-triazole hydrochloride, have been studied as potential enzyme inhibitors . The triazole ring can function as a rigid linking unit that positions other functional groups for optimal interaction with enzymatic binding sites.
Research Applications
1-(azetidin-3-yl)-4-phenyl-1H-1,2,3-triazole hydrochloride finds applications in various areas of scientific research, highlighting its versatility and significance in the development of novel therapeutic agents.
Medicinal Chemistry
In medicinal chemistry, the compound serves as an important scaffold for designing new drug candidates. Its heterocyclic nature and the presence of multiple functional groups provide opportunities for structural modifications to optimize biological activities and pharmacokinetic properties.
The compound is particularly valuable in drug discovery programs focusing on anticancer, antimicrobial, and anti-inflammatory agents. Structure-activity relationship studies involving this compound can provide insights into the molecular features necessary for specific biological activities.
Biological Studies
1-(azetidin-3-yl)-4-phenyl-1H-1,2,3-triazole hydrochloride is employed in biological studies to understand its interactions with various targets, including enzymes and receptors. These studies help elucidate the mechanism of action of the compound and guide the development of more effective derivatives.
Chemical Biology
In chemical biology research, the compound serves as a tool to study the structure-activity relationships of heterocyclic compounds. Its well-defined structure allows researchers to investigate how specific molecular features contribute to biological activities, facilitating the rational design of new bioactive molecules.
Industrial Applications
The compound is explored for its potential use in the synthesis of pharmaceuticals and agrochemicals. Its chemical properties make it a valuable intermediate for the preparation of more complex molecules with specific biological activities.
Comparison with Similar Compounds
Understanding how 1-(azetidin-3-yl)-4-phenyl-1H-1,2,3-triazole hydrochloride compares to structurally related compounds provides valuable insights into its unique properties and potential advantages.
Structural Analogs
Several compounds share structural similarities with 1-(azetidin-3-yl)-4-phenyl-1H-1,2,3-triazole hydrochloride, including:
-
1-(azetidin-3-yl)-4-phenyl-1H-1,2,4-triazole: This compound contains a different triazole isomer with nitrogen atoms in a 1,2,4 arrangement rather than the 1,2,3 arrangement found in our target compound.
-
1-(azetidin-3-yl)-4-phenyl-1H-imidazole: This analog contains an imidazole ring instead of a triazole ring, resulting in different electronic properties and potentially different biological activities.
-
1-(azetidin-3-ylmethyl)-4-phenyl-1H-1,2,3-triazole hydrochloride: This close analog features an additional methylene group between the azetidine and triazole rings, which may affect the compound's conformational flexibility and biological activity .
-
1-(azetidin-3-yl)-1H-1,2,4-triazole: This simpler analog lacks the phenyl group at the 4-position of the triazole ring, resulting in a significantly different molecular structure with a molecular weight of only 124.14 g/mol compared to 236.70 g/mol for 1-(azetidin-3-yl)-4-phenyl-1H-1,2,3-triazole hydrochloride.
Uniqueness of 1-(azetidin-3-yl)-4-phenyl-1H-1,2,3-triazole hydrochloride
1-(azetidin-3-yl)-4-phenyl-1H-1,2,3-triazole hydrochloride stands out due to its specific combination of structural features:
-
The 1,2,3-triazole ring provides a rigid scaffold that can participate in hydrogen bonding and π-stacking interactions, contributing to the compound's ability to bind to biological targets.
-
The direct connection between the azetidine and triazole rings creates a unique three-dimensional arrangement that influences the compound's conformational properties and receptor binding characteristics.
-
The phenyl group at the 4-position of the triazole ring introduces hydrophobicity and the potential for additional interactions with the hydrophobic pockets of target proteins.
-
The hydrochloride salt form enhances water solubility, which is advantageous for biological testing and pharmaceutical formulations.
These distinctive features collectively contribute to the compound's unique chemical and biological properties, making it a valuable compound for various scientific and industrial applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume